N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-amino-5-cyclohexyl(1,2,4-triazol-3-yl thio))acetamide
Description
N-[5-(Acetylamino)-2-methoxyphenyl]-2-(4-amino-5-cyclohexyl(1,2,4-triazol-3-yl thio))acetamide is a synthetic triazole-thioacetamide derivative with a complex structure featuring a cyclohexyl substituent on the 1,2,4-triazole ring. Its core structure includes an acetamide group linked to a methoxyphenyl moiety and a thioether bridge connecting the triazole ring.
Properties
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O3S/c1-12(26)21-14-8-9-16(28-2)15(10-14)22-17(27)11-29-19-24-23-18(25(19)20)13-6-4-3-5-7-13/h8-10,13H,3-7,11,20H2,1-2H3,(H,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHKXUKIONGDIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-amino-5-cyclohexyl(1,2,4-triazol-3-yl thio))acetamide typically involves multiple steps. The synthetic route generally starts with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include acetyl chloride, methoxybenzene, and triazole derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-amino-5-cyclohexyl(1,2,4-triazol-3-yl thio))acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Scientific Research Applications
N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-amino-5-cyclohexyl(1,2,4-triazol-3-yl thio))acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-amino-5-cyclohexyl(1,2,4-triazol-3-yl thio))acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Key Observations :
- Aromatic substituents (e.g., 4-chlorophenyl, pyridinyl) may enhance binding affinity to targets like cyclooxygenase-2 (COX-2) via π-π stacking or hydrophobic interactions .
Physicochemical Properties
Melting points and solubility vary significantly with substituents:
Key Observations :
- The cyclohexyl group likely reduces aqueous solubility compared to polar analogs like oxadiazole or pyridinyl derivatives .
- Melting points for triazole-thioacetamides typically range between 120–170°C, influenced by substituent symmetry and crystallinity .
Pharmacological Activity
Anti-Inflammatory Activity
Triazole-thioacetamides are frequently evaluated for COX-2 inhibition. The target compound’s activity can be contextualized against benchmark derivatives:
Key Observations :
Ion Channel Modulation
Some triazole-thioacetamides, such as VUAA1 and OLC15, modulate insect odorant receptors (Orco).
Key Observations :
- Substituent polarity and chain length (e.g., ethyl vs. butyl) dictate agonist/antagonist behavior . The target compound’s cyclohexyl group may confer unique modulation properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
